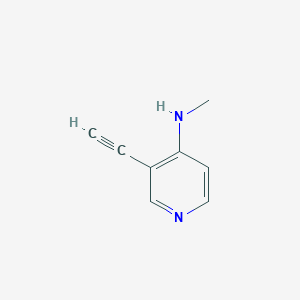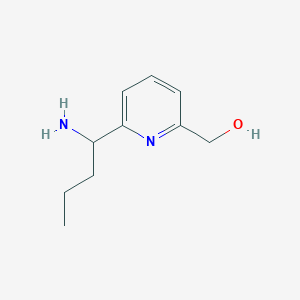
(6-(1-Aminobutyl)pyridin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-(1-Aminobutyl)pyridin-2-yl)methanol: is a chemical compound with the molecular formula C10H16N2O It is a derivative of pyridine, a basic heterocyclic organic compound This compound is characterized by the presence of an aminobutyl group attached to the pyridine ring, along with a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6-(1-Aminobutyl)pyridin-2-yl)methanol typically involves the reaction of pyridine derivatives with appropriate aminobutyl and methanol groups. One common method is the copper-catalyzed synthesis, where pyridin-2-yl-methanes undergo direct Csp3-H oxidation with water under mild conditions . This method provides moderate to good yields and is efficient for producing the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar copper-catalyzed reactions. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions: (6-(1-Aminobutyl)pyridin-2-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridin-2-yl-methanones using copper catalysis and water.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Copper catalysts and water are commonly used for oxidation reactions.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are used for reduction reactions.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed:
Oxidation: Pyridin-2-yl-methanones.
Reduction: Reduced forms of the original compound with altered functional groups.
Substitution: Compounds with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
Chemistry: (6-(1-Aminobutyl)pyridin-2-yl)methanol is used as a building block in organic synthesis
Biology: In biological research, this compound is used to study the effects of aminobutyl and methanol groups on biological systems. It can serve as a model compound for understanding the interactions of similar molecules with biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure allows for the design of molecules with specific biological activities, such as enzyme inhibition or receptor binding.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance materials with specific characteristics.
Mecanismo De Acción
The mechanism of action of (6-(1-Aminobutyl)pyridin-2-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The aminobutyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the methanol group can participate in various chemical reactions. These interactions can modulate the activity of the target molecules, leading to specific biological effects.
Comparación Con Compuestos Similares
- (6-Bromo-pyridin-2-yl)methanol
- (6-Methoxy-pyridin-2-yl)-methanol
- 2,6-Bis(1-butyl-1H-1,2,3-triazol-1-yl)pyridine-capped poly(N-vinylpyrrolidone)
Comparison: (6-(1-Aminobutyl)pyridin-2-yl)methanol is unique due to the presence of both aminobutyl and methanol groups This combination provides distinct chemical and biological properties compared to similar compounds For example, (6-Bromo-pyridin-2-yl)methanol has a bromine atom instead of an aminobutyl group, leading to different reactivity and applications
Propiedades
Fórmula molecular |
C10H16N2O |
|---|---|
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
[6-(1-aminobutyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C10H16N2O/c1-2-4-9(11)10-6-3-5-8(7-13)12-10/h3,5-6,9,13H,2,4,7,11H2,1H3 |
Clave InChI |
ARQPWFXAGTWRKX-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1=CC=CC(=N1)CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


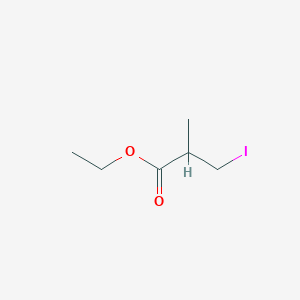
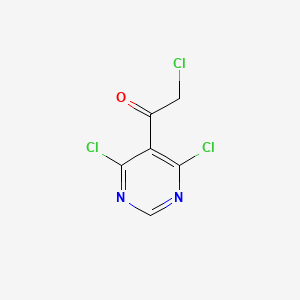
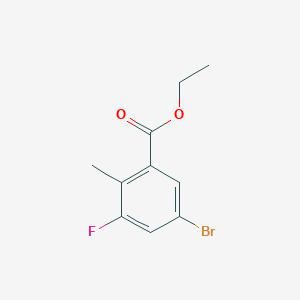
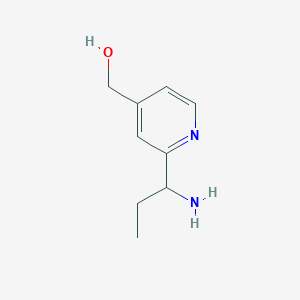
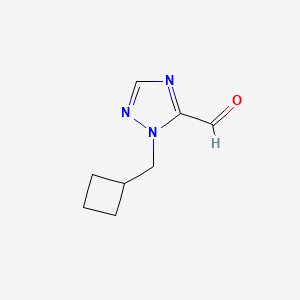
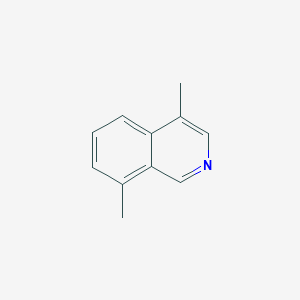
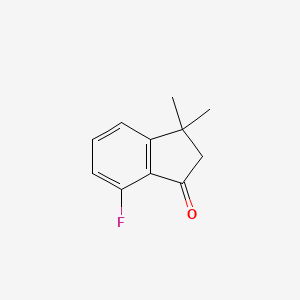
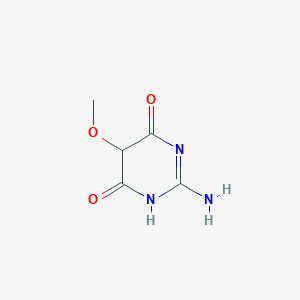
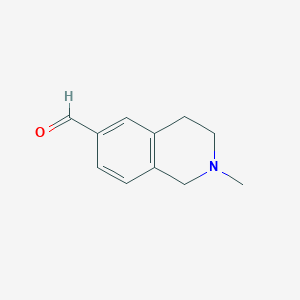
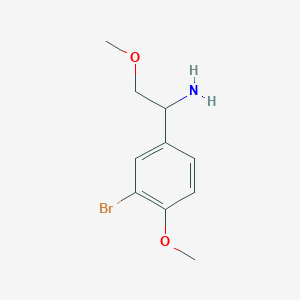


![7-(((2-(2-(Trifluoromethyl)phenyl)cyclopentyl)amino)methyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12968909.png)
